molecular formula C11H13NO B054812 Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) CAS No. 121985-97-5

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI)

Cat. No.: B054812
CAS No.: 121985-97-5
M. Wt: 175.23 g/mol
InChI Key: FLXIHTKCTUICKQ-NSHDSACASA-N
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Description

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI), also known as Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI), is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

121985-97-5

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m0/s1

InChI Key

FLXIHTKCTUICKQ-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](C#N)O

SMILES

CC(C)C1=CC=C(C=C1)C(C#N)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C#N)O

Synonyms

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-isopropylbenzaldehyde (21.4 g) and sodium cyanide (6.9 g) in water (25 ml) at 0° was added saturated sodium bisulfite (40 ml) dropwise over a period of 30 minutes. During the addition about 50 g of ice was also added in small portions. After the addition the mixture was warmed up to room temperature gradually. Resulting waxy 4-isopropylmandelonitrile was separated by decantation and the aqueous layer was extracted with benzene. The benzene extract was evaporated and, the residue was combined with the waxy material. The 4-isopropylmandelonitrile was dissolved in concentrated hydrochloric acid (25 ml) and the mixture was stirred at room temperature overnight. It was then stirred in a 100° oil bath for 3 hours. After cooling was added water to dissolve the solid material and the product was extracted with ethyl ether throughly. The combined extracts were washed with brine, dried (sodium sulfate) and evaporated to give 4-isopropylmandelic acid as an oil (17 g).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

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